Tetradecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester
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Overview
Description
Tetradecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester is a chemical compound with the molecular formula C20H38O4 and a molecular weight of 342.513 g/mol . This compound is known for its unique structure, which includes a tetradecanoic acid backbone esterified with a (2,2-dimethyl-1,3-dioxolan-4-yl)methyl group . It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester typically involves the esterification of tetradecanoic acid with (2,2-dimethyl-1,3-dioxolan-4-yl)methanol . The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tetradecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Tetradecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tetradecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester involves its interaction with specific molecular targets and pathways . The ester group can undergo hydrolysis to release the active tetradecanoic acid, which can then interact with cellular components . The (2,2-dimethyl-1,3-dioxolan-4-yl)methyl group may also play a role in modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Hexadecanoic acid, methyl ester
- Octadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester
- (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-oxobutanoate
Uniqueness
Tetradecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester is unique due to its specific ester structure, which imparts distinct chemical and physical properties . This uniqueness makes it valuable for specialized applications in various fields of research and industry .
Properties
CAS No. |
56630-71-8 |
---|---|
Molecular Formula |
C20H38O4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl tetradecanoate |
InChI |
InChI=1S/C20H38O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-19(21)22-16-18-17-23-20(2,3)24-18/h18H,4-17H2,1-3H3 |
InChI Key |
PYLQQVMOUCHKEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC1COC(O1)(C)C |
Origin of Product |
United States |
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